1-(2-Cyanoethyl)-1H-pyrrole-2-carboxamide

Evidence Gap Procurement Risk Chemical Differentiation

Researchers requiring a pyrrole-2-carboxamide building block with a cyanoethyl substituent face limited sourcing options and unquantifiable risk from analog substitution. This compound provides a dual amide-nitrile platform enabling divergent synthesis (hydrolysis to acid, reduction to amine) and chemo-/regioselectivity studies. • Versatile synthetic handle for SAR library construction and click chemistry • Computed properties: MW 163.18, XLogP3-AA -0.5, b.p. 443.4°C • For validated R&D use; users must independently verify purity and stability

Molecular Formula C8H9N3O
Molecular Weight 163.18
CAS No. 129053-93-6
Cat. No. B590748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Cyanoethyl)-1H-pyrrole-2-carboxamide
CAS129053-93-6
Synonyms1H-Pyrrole-2-carboxamide,1-(2-cyanoethyl)-(9CI)
Molecular FormulaC8H9N3O
Molecular Weight163.18
Structural Identifiers
SMILESC1=CN(C(=C1)C(=O)N)CCC#N
InChIInChI=1S/C8H9N3O/c9-4-2-6-11-5-1-3-7(11)8(10)12/h1,3,5H,2,6H2,(H2,10,12)
InChIKeyXHTCKMNBOXKHIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Cyanoethyl)-1H-pyrrole-2-carboxamide (CAS 129053-93-6): Chemical Identity and Baseline Characteristics for Procurement


1-(2-Cyanoethyl)-1H-pyrrole-2-carboxamide is a heterocyclic organic compound classified as an N-substituted pyrrole-2-carboxamide [1]. Its molecular structure consists of a pyrrole ring core with a carboxamide group at the 2-position and a cyanoethyl substituent at the nitrogen atom. Key computed physicochemical properties include a molecular weight of 163.18 g/mol, a density of 1.2±0.1 g/cm³, a boiling point of 443.4±25.0 °C, and an XLogP3-AA of -0.5 [1]. The compound is listed as a research chemical, commonly used as a synthetic building block in pharmaceutical and agrochemical research .

Risks of Indiscriminate Substitution of 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxamide: The Critical Need for Compound-Specific Evidence


Generic substitution among N-substituted pyrrole-2-carboxamides (e.g., 1-methyl or 1-ethyl analogs) is not supported by publicly available comparative data. The cyanoethyl moiety fundamentally differs from alkyl or other substituents in its electronic properties, reactivity, and ability to participate in further chemical transformations such as click chemistry or hydrolysis. In the absence of direct comparative studies on physicochemical properties, reactivity profiles, or biological target engagement, substituting this compound with a simpler analog introduces an unquantifiable risk of project failure. The lack of published evidence for functional interchangeability underscores the necessity of compound-specific data for scientific selection [1].

Quantitative Differentiation Evidence for 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxamide vs. Analogs: A Data Gap Analysis


Procurement Decision Alert: Lack of Quantitative Comparator Data for Evidence-Based Selection

A systematic search of primary research papers, patents, and authoritative databases does not yield the quantitative, head-to-head comparison data required for a robust evidence-based procurement guide. While the compound's basic identity and computed properties are confirmed [1], no studies comparing its reactivity, yield in specific transformations, biological activity (e.g., IC50, Ki, or MIC values), or pharmacokinetic profile against its closest analogs (e.g., 1-methyl-1H-pyrrole-2-carboxamide, 1-ethyl-1H-pyrrole-2-carboxamide, or 1-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide) were identified in accessible sources. Therefore, claims of superior or differentiated performance cannot be made.

Evidence Gap Procurement Risk Chemical Differentiation

Potential Application Scenarios for 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxamide Based on Available Chemical Identity Data


Synthetic Chemistry Exploration Requiring a Cyanoethyl Handle

This compound may be selected when a research project specifically requires a pyrrole-2-carboxamide building block with a cyanoethyl substituent. This group is a versatile synthetic handle, which can be hydrolyzed to a carboxylic acid or reduced to an amine, enabling divergent synthesis. Procurement is justified only when the downstream chemistry explicitly depends on this functional group, and the project has budget for potential trial-and-error optimization [1].

Development of Targeted Libraries for Biological Screening

In the construction of compound libraries for drug discovery, incorporating a cyanoethyl group can introduce specific hydrogen-bond acceptor properties and influence lipophilicity (computed XLogP3-AA = -0.5). This compound could be included in a small library of N-substituted pyrrole-2-carboxamides to establish a structure-activity relationship (SAR) for a new biological target, where the effect of the nitrile moiety is a key variable to be tested [1].

Method Development for Nitrile or Amide Transformations

Researchers developing new catalytic methods for nitrile hydrolysis, amide coupling, or click chemistry may use this compound as a model substrate. The presence of both a primary amide and a nitrile in the same molecule offers a unique platform to study chemo- and regioselectivity in synthetic transformations, provided that the outcomes are benchmarked against other well-characterized substrates [1].

Procurement for Purity and Physicochemical Standard Assessment

A procurement request may be made to obtain a sample for in-house analytical method validation. The available computed properties (e.g., boiling point, density, polar surface area) provide a starting point for characterization, but the user must independently verify purity and key properties such as solubility and stability, as no vendor Certificate of Analysis from a major supplier was identified in this review [1].

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